tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride
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Overview
Description
tert-Butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a tert-butyl group, an aminocyclohexyl moiety, and a carbamate linkage. This compound is often used in research and industrial settings due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a suitable aminocyclohexyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to be more sustainable and versatile compared to traditional batch processes . These methods allow for better control over reaction conditions and can lead to higher purity products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or aminocyclohexyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
tert-Butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aminocyclohexyl moiety may also interact with biological membranes or receptors, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties for amines.
rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: A structurally related compound with a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness
tert-Butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an aminocyclohexyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H25ClN2O2 |
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Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H/t9-,10-;/m1./s1 |
InChI Key |
FRBLWZNXAZLERE-DHTOPLTISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H](C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)N.Cl |
Origin of Product |
United States |
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